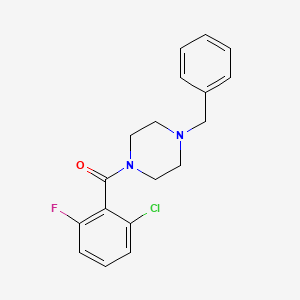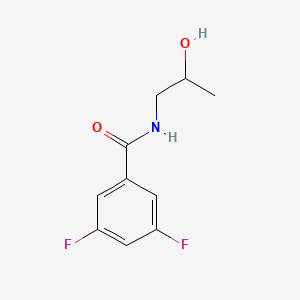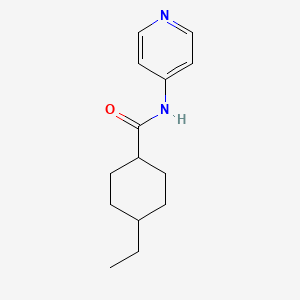
(S)-Amino Carnitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The L-carnitine biosynthesis pathway has been observed in prokaryotes, where enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway .Molecular Structure Analysis
The molecular structure of carnitine is C7H15NO3 . The IUPAC name for carnitine is (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate .Chemical Reactions Analysis
Carnitine plays a significant role in the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes . It is involved in the transport of activated long-chain fatty acids and products of peroxisomal β-oxidation into the mitochondria for subsequent completion of β-oxidation .Physical And Chemical Properties Analysis
Carnitine is an essential water-soluble molecule with multiple functions in the human body . It is involved in reducing oxidative stress, increasing the expression of pro-inflammatory cytokines, improving mitochondrial dysfunction, and insulin resistance .科学的研究の応用
Sports Nutrition
L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes . Prolonged supplementation, especially in combination with carbohydrates (CHO), may increase muscle total carnitine (TC) content in skeletal muscle . This affects exercise metabolism, improves performance, and energy expenditure, without altering body composition .
Aging and Cognitive Function
Twenty-four weeks of L-carnitine supplementation did not affect muscle strength in healthy aged women, but significantly increased muscle mass, improved physical effort tolerance, and cognitive function in centenarians .
Metabolic Modifications
L-carnitine supplementation induces an increase of fasting plasma trimethylamine-N-oxide (TMAO) levels, which is not associated with modification of determined inflammatory nor oxidative stress markers .
Immune Function
L-carnitine has a function in viral infection possibly via its impact on key immune mediators . It has been shown to mitigate the dysregulation of an aging immune system . L-carnitine supplementation enhanced immunity with vaccination in broiler chickens, and improved immune-cell functions, like chemotaxis and phagocytosis, in aged rats .
Antioxidant Action
L-carnitine has demonstrated antioxidant action in the tissues of aged animals . L-carnitine deficiency is associated with a higher rate of infections and failure to thrive . In rodent models, L-carnitine has been shown to inhibit leukocyte apoptosis through its free-radical scavenging activities .
Infectious Diseases
L-carnitine tartrate has immunomodulatory effects that might influence the management of infectious diseases, including coronavirus disease 2019 (COVID-19) .
作用機序
Safety and Hazards
将来の方向性
There are several potential therapeutic indications for which carnitine is still being investigated . For example, in Norway, carnitine is in a phase IV trial for prophylactic treatment of migraines . In the United States, carnitine is in a phase II trial for the neurodegenerative disorder Progressive Supranuclear Palsy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Amino Carnitine involves the conversion of L-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid, followed by the removal of the Boc protecting group to yield (S)-Amino Carnitine.", "Starting Materials": [ "L-carnitine", "Boc anhydride", "3-amino-4-pentynoic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Protection of L-carnitine with Boc anhydride in the presence of DCC and DIPEA to yield (S)-N-Boc-carnitine.", "Step 2: Conversion of (S)-N-Boc-carnitine to (S)-N-Boc-3-amino-4-pentynoic acid by reaction with 3-amino-4-pentynoic acid in the presence of DCC and DIPEA.", "Step 3: Removal of the Boc protecting group from (S)-N-Boc-3-amino-4-pentynoic acid using methanol and HCl to yield (S)-3-amino-4-pentynoic acid.", "Step 4: Coupling of (S)-3-amino-4-pentynoic acid with L-carnitine in the presence of NaOH to yield (S)-Amino Carnitine." ] } | |
CAS番号 |
125377-87-9 |
製品名 |
(S)-Amino Carnitine |
分子式 |
C7H16N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-chloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B1179991.png)
![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B1179992.png)
![3,5-difluoro-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B1179994.png)



